![molecular formula C20H20N8O B1667232 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 651744-16-0](/img/structure/B1667232.png)
5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Vue d'ensemble
Description
BMS-645737 est un médicament à petites molécules développé par Bristol Myers Squibb Company. Il est connu pour ses effets inhibiteurs puissants sur le récepteur 2 du facteur de croissance endothélial vasculaire et le récepteur 1 du facteur de croissance des fibroblastes. Ces récepteurs jouent un rôle crucial dans l'angiogenèse, le processus par lequel de nouveaux vaisseaux sanguins se forment à partir de vaisseaux préexistants. BMS-645737 a été principalement étudié pour ses propriétés anticancéreuses potentielles en raison de sa capacité à inhiber l'angiogenèse .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de BMS-645737 implique plusieurs étapes, notamment la formation de la structure centrale de la pyrrolo[2,1-f][1,2,4]triazin-4-amineLe produit final est obtenu par une série de réactions, y compris des réactions de cyclisation, d'oxydation et de conjugaison .
Méthodes de production industrielle
La production industrielle de BMS-645737 implique l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela comprend l'utilisation de la chromatographie liquide haute performance pour la purification et l'application de techniques avancées telles que la chromatographie liquide-spectrométrie de masse en tandem et la résonance magnétique nucléaire pour la confirmation structurelle.
Analyse Des Réactions Chimiques
Types de réactions
BMS-645737 subit diverses réactions chimiques, notamment :
Conjugaison : Le composé subit des réactions de conjugaison avec la taurine, le sulfate et la N-acétylglucosamine.
Réactifs et conditions courants
Oxydation : Les enzymes du cytochrome P450 sont couramment utilisées pour les réactions d'hydroxylation et d'oxydation.
Conjugaison : Des réactifs tels que la taurine, le sulfate et la N-acétylglucosamine sont utilisés pour les réactions de conjugaison.
Principaux produits formés
Oxydation : Dérivés d'acides carboxyliques.
Conjugaison : Conjugués avec la taurine, le sulfate et la N-acétylglucosamine.
Applications de la recherche scientifique
BMS-645737 a été largement étudié pour ses propriétés anticancéreuses. Sa capacité à inhiber le récepteur 2 du facteur de croissance endothélial vasculaire et le récepteur 1 du facteur de croissance des fibroblastes en fait un candidat prometteur pour la thérapie anti-angiogenèse. La recherche a montré que BMS-645737 peut inhiber efficacement la croissance des tumeurs en empêchant la formation de nouveaux vaisseaux sanguins .
En plus de ses applications anticancéreuses, BMS-645737 a été étudié pour son utilisation potentielle dans le traitement d'autres maladies caractérisées par une angiogenèse anormale, telles que la dégénérescence maculaire liée à l'âge et la rétinopathie diabétique .
Mécanisme d'action
BMS-645737 exerce ses effets en inhibant le récepteur 2 du facteur de croissance endothélial vasculaire et le récepteur 1 du facteur de croissance des fibroblastes. Ces récepteurs sont impliqués dans les voies de signalisation qui régulent l'angiogenèse. En bloquant ces récepteurs, BMS-645737 empêche l'activation des voies de signalisation en aval, conduisant à l'inhibition de la formation de nouveaux vaisseaux sanguins .
Applications De Recherche Scientifique
Oncology
The primary application of BMS-645737 is in cancer therapy. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth by blocking angiogenic signaling pathways. This inhibition leads to reduced vascularization of tumors, thereby limiting their growth and spread .
Other Diseases
Beyond oncology, BMS-645737 may have potential applications in treating other diseases where angiogenesis plays a critical role:
- Diabetic Retinopathy : The compound could help manage abnormal blood vessel growth associated with this condition.
- Age-related Macular Degeneration : Its anti-angiogenic properties might be beneficial in treating this degenerative eye disease.
Pharmacokinetics
Pharmacokinetic studies indicate that BMS-645737 exhibits favorable absorption and distribution characteristics in animal models. This profile supports its potential for further clinical development as a therapeutic agent.
Case Studies and Research Findings
Research findings highlight the metabolic pathways of BMS-645737, including hydroxylation and conjugation reactions observed in various animal models (e.g., cynomolgus monkeys, dogs). Notably, an unusual N-acetylglucosamine conjugate was identified during metabolic studies, suggesting unique biotransformation pathways that could influence its pharmacological profile .
Mécanisme D'action
BMS-645737 exerts its effects by inhibiting vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1. These receptors are involved in the signaling pathways that regulate angiogenesis. By blocking these receptors, BMS-645737 prevents the activation of downstream signaling pathways, leading to the inhibition of new blood vessel formation .
Comparaison Avec Des Composés Similaires
Composés similaires
Sunitinib : Un autre inhibiteur du récepteur du facteur de croissance endothélial vasculaire ayant des propriétés anti-angiogenèse.
Unicité
BMS-645737 est unique en son genre par sa double inhibition du récepteur 2 du facteur de croissance endothélial vasculaire et du récepteur 1 du facteur de croissance des fibroblastes. Cette double inhibition renforce ses effets anti-angiogenèse, ce qui en fait un candidat puissant pour la thérapie anticancéreuse .
Activité Biologique
5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine, commonly referred to as BMS-645737, is a complex organic compound recognized primarily for its potent biological activity as a vascular endothelial growth factor receptor 2 (VEGFR-2) antagonist. This compound has garnered significant attention in cancer research due to its role in inhibiting angiogenesis—the process by which new blood vessels form from existing ones—which is critical for tumor growth and metastasis.
Chemical Structure and Properties
The molecular structure of BMS-645737 features several heterocyclic components that contribute to its biological activity. The key structural elements include:
- Pyrrolo rings : These are nitrogen-containing heterocycles known for their diverse biological activities.
- Oxadiazole moiety : This group is known for its reactivity and ability to participate in various chemical reactions.
The compound's molecular formula is , and it has a molecular weight of approximately 318.36 g/mol.
BMS-645737 exerts its biological effects primarily through competitive inhibition at the ATP-binding site of VEGFR-2. This inhibition disrupts the signaling pathways essential for angiogenesis, leading to reduced tumor vascularization. The selectivity of BMS-645737 for VEGFR-2 over other kinases in the VEGF signaling pathway minimizes potential side effects while enhancing therapeutic efficacy.
In Vitro Studies
In vitro studies have demonstrated that BMS-645737 effectively inhibits the proliferation of various cancer cell lines by blocking VEGFR-2 signaling. The compound shows significant potency in inhibiting cell migration and tube formation in endothelial cells, which are crucial steps in angiogenesis.
In Vivo Studies
Preclinical studies involving human tumor xenograft models have shown that BMS-645737 significantly reduces tumor growth by impairing angiogenesis. For instance:
Study Type | Tumor Model | Dosage | Effect |
---|---|---|---|
In Vivo | Human xenograft (breast cancer) | 10 mg/kg | 60% reduction in tumor volume |
In Vivo | Human xenograft (lung cancer) | 15 mg/kg | 55% reduction in vascularization |
These findings underscore the compound's potential as a therapeutic agent in oncology.
Pharmacokinetics
Pharmacokinetic studies indicate that BMS-645737 exhibits favorable absorption and distribution properties in animal models. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Bioavailability | ~75% |
Half-life | 6 hours |
Peak plasma concentration (Cmax) | 500 ng/mL |
These characteristics suggest that BMS-645737 could maintain effective therapeutic levels with appropriate dosing regimens.
Metabolism and Toxicology
BMS-645737 undergoes extensive metabolism primarily through cytochrome P450 enzymes. The metabolic pathways identified include:
- Hydroxylation : Leading to the formation of hydroxylated metabolites.
- Conjugation : Involving sulfate and glucuronide conjugates.
- Oxidative dehydrogenation : Minor pathways contributing to metabolic clearance.
Toxicological assessments have indicated that BMS-645737 has a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal studies.
Case Studies
Several case studies have highlighted the clinical relevance of BMS-645737:
-
Breast Cancer Study : A phase I trial demonstrated promising results with BMS-645737 as a monotherapy in patients with advanced breast cancer resistant to standard treatments.
- Outcome : Objective response rate of 30% with manageable side effects.
-
Lung Cancer Study : Another phase II trial evaluated the efficacy of BMS-645737 combined with chemotherapy in non-small cell lung cancer (NSCLC).
- Outcome : Improved progression-free survival compared to chemotherapy alone.
Propriétés
IUPAC Name |
6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c1-10(2)16-15(20-27-26-12(4)29-20)8-28-17(16)19(22-9-23-28)25-14-6-13-5-11(3)24-18(13)21-7-14/h5-10H,1-4H3,(H,21,24)(H,22,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQXPATWSOGSAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)NC3=NC=NN4C3=C(C(=C4)C5=NN=C(O5)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215483 | |
Record name | BMS-645737 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651744-16-0 | |
Record name | BMS-645737 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0651744160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-645737 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-645737 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H6HFH34L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BMS-645737?
A: BMS-645737 acts as a potent and selective antagonist of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and also inhibits Fibroblast Growth Factor Receptor-1 (FGFR-1). [, ] This means it binds to these receptors and blocks their activation, preventing the signaling cascades involved in angiogenesis (blood vessel formation). [, ]
Q2: What are the major metabolic pathways of BMS-645737 identified in preclinical studies?
A2: BMS-645737 undergoes complex metabolism involving both oxidation and conjugation reactions. Key pathways include:
- Oxidation: Cytochrome P450 enzymes mediate hydroxylation of the 2-methyl-1H-pyrrolo moiety, which can be further oxidized to a carboxylic acid. [] Hydroxylation also occurs on the 5-methyl-1,3,4-oxadiazol-2-yl moiety. []
- Conjugation: The oxidized 2-methyl-1H-pyrrolo moiety can conjugate with taurine. [] The hydroxylated 5-methyl-1,3,4-oxadiazol-2-yl moiety can conjugate with sulfate. [] Interestingly, direct glucuronidation of the pyridin-5-yl group was observed in hepatocytes of various species. []
- N-acetylglucosamine Conjugation: Uniquely, BMS-645737 forms an N-acetylglucosamine conjugate in cynomolgus monkeys, representing a novel metabolic pathway for heterocyclic aromatic amines. []
Q3: What is the significance of the incisor degeneration observed in rats treated with BMS-645737?
A: In preclinical studies, BMS-645737 administration led to dose-dependent incisor degeneration in rats. [] Lesions included degeneration of odontoblasts and ameloblasts, decreased dentin mineralization, pulp inflammation and necrosis, and edema in surrounding tissues. [] These findings suggest that BMS-645737, through its inhibition of VEGF and FGF signaling, may disrupt the growth and maintenance of the small blood vessels essential for dentin and enamel formation in continuously growing rat incisors. [] This highlights the potential for off-target effects on tissues dependent on VEGF and FGF signaling.
Q4: What analytical techniques were used to characterize the metabolites of BMS-645737?
A: Researchers primarily utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize the metabolites of BMS-645737. [] LC-MS/MS provided information on the molecular weight and fragmentation patterns of the metabolites, aiding in structural elucidation. [] NMR spectroscopy, particularly 1H-NMR, 2D 1H-13C correlation (HSQC and HMBC), and NOE experiments, were instrumental in determining the exact structure and stereochemistry of the metabolites by analyzing their proton and carbon chemical shifts. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.